N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNRQHIORVLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650555 | |
| Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-65-5 | |
| Record name | N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Acyl Chloride-Amine Coupling
This method follows a two-step protocol derived from analogous furan-carboxamide syntheses:
- Synthesis of 5-methylfuran-2-carbonyl chloride :
- Reactant : 5-methylfuran-2-carboxylic acid (1.0 eq.)
- Reagent : Thionyl chloride (SOCl₂, 1.2 eq.) with catalytic DMF (0.1 eq.)
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 3–4 h.
- Workup : Evaporate excess SOCl₂ under reduced pressure to yield the acyl chloride as a pale-yellow oil.
- Amidation with 4-aminophenol :
- Reactants :
- 5-methylfuran-2-carbonyl chloride (1.0 eq.)
- 4-aminophenol (1.1 eq.)
- Base : Triethylamine (Et₃N, 1.5 eq.) in dry DCM at 0°C → RT.
- Reaction Time : 12–16 h under inert atmosphere.
- Workup :
- Dilute with DCM, wash with 1M HCl (×2), saturated NaHCO₃ (×2), and brine.
- Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).
- Reactants :
Yield : 78–85% (white crystalline solid).
Route 2: Direct Coupling via Carbodiimide Chemistry
Alternative to acyl chloride, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Reactants :
- 5-methylfuran-2-carboxylic acid (1.0 eq.)
- 4-aminophenol (1.1 eq.)
- Reagents : EDC (1.2 eq.), HOBt (1.2 eq.) in DMF.
- Conditions : Stir at RT for 24 h.
- Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
Yield : 65–72%.
Characterization Data
Key analytical data for N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide:
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.25 (s, 1H, NH), 9.45 (s, 1H, OH), 7.58 (d, J = 8.7 Hz, 2H, ArH), 6.85 (d, J = 8.7 Hz, 2H, ArH), 7.32 (d, J = 3.4 Hz, 1H, furan-H₃), 6.68 (d, J = 3.4 Hz, 1H, furan-H₄), 2.34 (s, 3H, CH₃). |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 160.2 (C=O), 156.8 (C-OH), 152.1 (furan-C₂), 144.3 (furan-C₅), 131.5 (ArC), 127.4 (ArC), 118.9 (furan-C₃), 115.2 (furan-C₄), 114.6 (ArC), 14.7 (CH₃). |
| HRMS (ESI) | m/z calcd for C₁₂H₁₂NO₃ [M+H]⁺: 218.0817; found: 218.0819. |
| HPLC Purity | ≥98% (C18 column, 0.1% TFA in H₂O/MeOH gradient). |
Optimization and Challenges
- Solvent Selection : DCM or THF outperforms DMF in minimizing side reactions (e.g., O-acylation of the phenol).
- Base Sensitivity : Et₃N is critical for deprotonating the amine without affecting the phenolic -OH.
- Purification : Silica gel chromatography (20–40% ethyl acetate/hexane) effectively separates unreacted 4-aminophenol.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | EDC/HOBt Route |
|---|---|---|
| Yield | 78–85% | 65–72% |
| Reaction Time | 12–16 h | 24 h |
| Byproducts | Minimal | Moderate |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on structure.
Biological Activity
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide, also known as Fenretinide, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.
Target Interactions
Fenretinide primarily interacts with cellular targets involved in cancer cell growth inhibition. It has been shown to induce apoptosis in various cancer cell lines by affecting multiple biochemical pathways. Notably, it causes lysosomal membrane permeabilization and the cytosolic relocation of cathepsin D, which plays a crucial role in apoptosis induction.
Biochemical Pathways
The compound impacts several pathways:
- Lysosomal Membrane Permeabilization : This process leads to the release of cathepsins, promoting apoptosis.
- Oxidative Stress Induction : Fenretinide generates reactive oxygen species (ROS), contributing to its anticancer effects.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression in cancer cells, particularly in breast cancer models .
Pharmacokinetics
Fenretinide exhibits selective accumulation in breast tissue, which is advantageous for targeting breast cancer. Its pharmacokinetic profile indicates a relatively short half-life; however, its efficacy is enhanced through formulations that improve bioavailability.
Anticancer Properties
Fenretinide has been extensively studied for its anticancer properties. It has demonstrated efficacy against various cancers, including:
- Breast Cancer : Induces apoptosis and inhibits proliferation in breast cancer cell lines.
- Non-Small Cell Lung Cancer (NSCLC) : Research indicates potential as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target for NSCLC treatment .
Antimicrobial Activity
In addition to its anticancer effects, Fenretinide has shown promise as an antimicrobial agent. Studies have indicated potential activity against various bacterial strains, suggesting a dual role in both oncology and infectious disease management .
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A study involving the administration of Fenretinide in breast cancer models showed a significant reduction in tumor size and increased apoptosis markers compared to control groups. The study highlighted its potential as an adjunct therapy in breast cancer treatment.
- NSCLC Treatment Exploration : Research targeting 17β-HSD1 revealed that compounds structurally related to Fenretinide could inhibit tumor growth effectively in NSCLC models, suggesting new avenues for therapeutic development against this aggressive cancer type .
- Antimicrobial Efficacy : In vitro studies demonstrated that Fenretinide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent alongside traditional therapies .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks. Ensure proper ventilation during synthesis .
- Emergency Measures : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Acyl Chloride Intermediate : React 5-methylfuran-2-carbonyl chloride with 4-aminophenol under reflux in dichloromethane (DCM) with triethylamine (EtN) as a base .
- Coupling Agents : Use DMAP (4-dimethylaminopyridine) in DMF to facilitate amide bond formation at 60°C for 36 hours .
- Purification : Recrystallize crude product from methanol or ethanol to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 9.8 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Limit impurities to <0.5% total .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 246.0892) .
Q. How should researchers properly store this compound to maintain its stability?
- Methodological Answer :
- Conditions : Store in airtight containers under inert gas (N) at 2–8°C. Avoid exposure to moisture and light .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolyzed furan rings) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DCM with DMF to enhance solubility of aromatic intermediates, achieving yields up to 84% .
- Catalyst Screening : Test alternative catalysts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for faster amide coupling .
- Temperature Control : Maintain reflux at 50–60°C to balance reaction rate and byproduct formation .
Q. What strategies are employed to resolve contradictory bioactivity data reported for this compound derivatives in pharmacological studies?
- Methodological Answer :
- Structural Variants : Compare analogs with substituent modifications (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl) to isolate pharmacophore contributions .
- In Vivo Validation : Use hyperlipidemic rodent models to confirm anti-hyperlipidemic activity, ensuring proper dose standardization (e.g., 50 mg/kg/day) .
- Purity Correlation : Cross-check bioactivity results with impurity profiles (e.g., residual solvents or unreacted starting materials) using LC-MS .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with methoxy, nitro, or halogen groups on the phenyl ring to assess electronic effects on receptor binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like PPAR-γ or AMPK .
- Pharmacokinetic Profiling : Measure logP values and metabolic stability in microsomal assays to link structural features to bioavailability .
Q. How can advanced spectroscopic methods be utilized to confirm the stereochemical configuration of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and dihedral angles (e.g., furan-phenyl torsion angle = 12.5°) .
- NOESY NMR : Detect spatial proximity between hydroxyl protons and methyl groups to assign stereochemistry .
- Vibrational Spectroscopy : Use FT-IR to identify hydrogen-bonding patterns (e.g., C=O stretching at 1680 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
